1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-propyl-
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Overview
Description
1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-propyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a naphthalene ring fused with an isoindole moiety and multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-propyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of amino and propyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-propyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-propyl- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone: A closely related compound with a similar core structure but different functional groups.
Naphthalene Derivatives: Compounds with a naphthalene ring and various substituents.
Isoindole Derivatives: Compounds with an isoindole ring and different functional groups.
Uniqueness
1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-propyl- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
73287-68-0 |
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Molecular Formula |
C19H15N3O4 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
4,11-diamino-2-propylnaphtho[2,3-f]isoindole-1,3,5,10-tetrone |
InChI |
InChI=1S/C19H15N3O4/c1-2-7-22-18(25)12-13(19(22)26)15(21)11-10(14(12)20)16(23)8-5-3-4-6-9(8)17(11)24/h3-6H,2,7,20-21H2,1H3 |
InChI Key |
RCUGVTLJQBBZOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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